In-Depth Technical Guide to Antifungal Agent 65 (Compound 5d)
In-Depth Technical Guide to Antifungal Agent 65 (Compound 5d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 65, also identified as Compound 5d, is a novel chiral diamine derivative with demonstrated potent fungicidal activity, particularly against the plant pathogenic fungus Fusarium oxysporum f.sp. cucumerinum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and antifungal evaluation are presented, alongside a discussion of its potential mechanism of action. This document aims to serve as a valuable resource for researchers in the fields of mycology, agrochemicals, and drug discovery.
Chemical Structure and Properties
Antifungal agent 65 is chemically named N-((1R,2R)-1,2-diphenyl-2-(3-(p-tolyl)thioureido)ethyl)-4-methylbenzenesulfonamide. Its structure is characterized by a chiral 1,2-diphenylethylenediamine backbone, a thiourea (B124793) moiety, and a sulfonamide group.
Chemical Structure:
Image Source: MedChemExpress
Physicochemical and Biological Properties:
A summary of the key quantitative data for Antifungal agent 65 is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N-((1R,2R)-1,2-diphenyl-2-(3-(p-tolyl)thioureido)ethyl)-4-methylbenzenesulfonamide | [1] |
| Synonyms | Compound 5d | [2] |
| CAS Number | 1223550-31-9 | [3] |
| Molecular Formula | C₂₉H₂₉N₃O₂S₂ | [2] |
| Molecular Weight | 515.69 g/mol | [2] |
| Appearance | Solid | |
| Fungicidal Activity | Excellent activity against Fusarium oxysporum f.sp. cucumerinum |
Biological Activity and Mechanism of Action
Antifungal agent 65 has demonstrated significant fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. While the precise mechanism of action has not been fully elucidated in the primary literature, the chemical structure, containing a thiourea group, suggests potential modes of action observed in other thiourea derivatives.
Thiourea-containing compounds are known to exert their biological effects through various mechanisms, including enzyme inhibition and disruption of cellular processes. The sulfur atom in the thiourea moiety can chelate metal ions essential for enzymatic function. Furthermore, the overall structure can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Potential Signaling Pathways Affected in Fusarium oxysporum :
Based on the known mechanisms of other antifungal agents and the cellular processes in Fusarium oxysporum, several signaling pathways could be potential targets for Antifungal agent 65. These include pathways involved in cell wall integrity, stress response, and metabolic regulation. A hypothetical representation of potential target pathways is depicted below. Further research is required to confirm the specific molecular targets.
Caption: Hypothetical mechanism of action for Antifungal agent 65.
Experimental Protocols
The following sections detail the methodologies for the synthesis and antifungal evaluation of Antifungal agent 65, adapted from the primary literature.
Synthesis of Antifungal Agent 65 (Compound 5d)
The synthesis of Antifungal agent 65 is a multi-step process starting from (1R,2R)-1,2-diphenylethanediamine. The general workflow is outlined below.
Caption: Synthetic workflow for Antifungal agent 65.
Methodology:
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Preparation of the Intermediate Sulfonamide:
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Dissolve (1R,2R)-1,2-diphenylethanediamine in dichloromethane (B109758) (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add pyridine as a base.
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Slowly add a solution of p-toluenesulfonyl chloride in DCM.
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Allow the reaction to warm to room temperature and stir overnight.
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Work up the reaction by washing with HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Preparation of Antifungal Agent 65 (Compound 5d):
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Dissolve the intermediate sulfonamide in DCM.
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Add p-tolyl isothiocyanate to the solution.
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Stir the reaction mixture at room temperature for the specified time as monitored by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the final product.
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Antifungal Susceptibility Testing
The antifungal activity of Antifungal agent 65 against Fusarium oxysporum f.sp. cucumerinum can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for antifungal susceptibility testing.
Methodology:
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Inoculum Preparation:
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Culture Fusarium oxysporum f.sp. cucumerinum on potato dextrose agar (B569324) (PDA) at 25-28 °C for 5-7 days.
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Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.
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Adjust the spore concentration to a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
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Broth Microdilution Assay:
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Prepare a stock solution of Antifungal agent 65 in dimethyl sulfoxide (B87167) (DMSO).
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Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
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Add the fungal inoculum to each well.
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Include a growth control (inoculum without compound) and a sterility control (medium only).
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Incubate the plates at 35 °C for 48-72 hours.
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Determination of Minimum Inhibitory Concentration (MIC):
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The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
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Conclusion
Antifungal agent 65 (Compound 5d) is a promising new lead compound in the development of novel fungicides. Its potent activity against Fusarium oxysporum f.sp. cucumerinum warrants further investigation into its broader antifungal spectrum and its precise mechanism of action. The detailed protocols provided in this guide will facilitate further research and development of this and related chiral diamine derivatives as potential agrochemical or therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response of Fusarium oxysporum and Neocosmospora solani challenged with amphotericin B or posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
